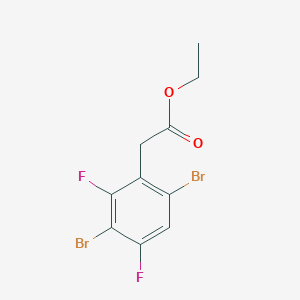

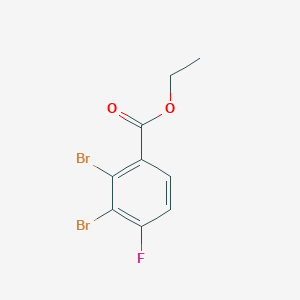

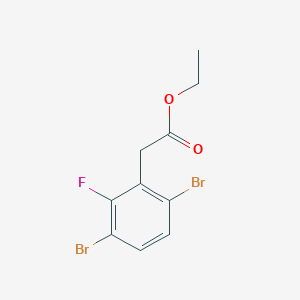

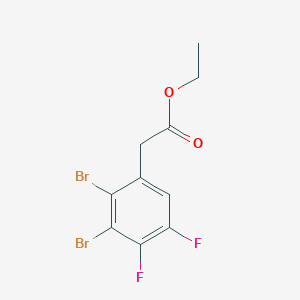

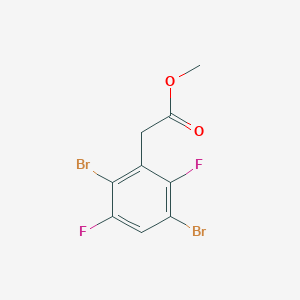

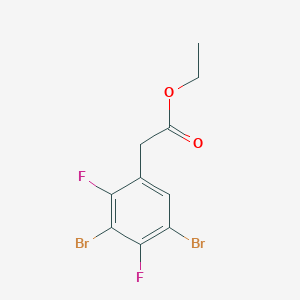

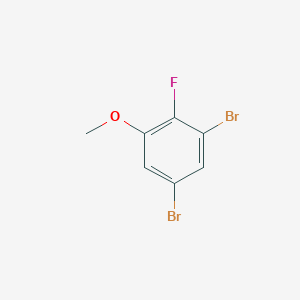

3,5-Dibromo-2-fluoroanisole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Molecular Structure and Ideal Gas Thermodynamic Properties

3,5-Dibromo-2-fluoroanisole (3,5-DFA) shares similarities with compounds like 3-fluoroanisole and 3,5-difluoroanisole, which have been extensively studied for their molecular structure, potential to internal rotation, and ideal gas thermodynamic properties. Such compounds exhibit a planar heavy atom skeleton and exist as conformers of Cs symmetry. Advanced techniques like gas-phase electron diffraction and quantum chemical calculations have been employed to deduce geometric parameters and to understand the behavior of these molecules under different conditions, including their thermodynamic functions in an ideal gas state (Dorofeeva et al., 2006).

Conformational Properties

The conformational properties of related compounds like 2-fluoroanisole have been studied using gas electron diffraction and quantum chemical methods. This research provides insights into the geometrical parameters and conformational composition of these molecules, which can be instrumental in understanding the behavior of 3,5-Dibromo-2-fluoroanisole in various environments (Novikov, Vilkov, & Oberhammer, 2003).

Rotational Spectroscopic and Ab Initio Investigation

The rotational spectra and geometry of molecules closely related to 3,5-Dibromo-2-fluoroanisole, such as 2-fluoroanisole and 3-fluoroanisole, have been explored. This research is significant for understanding the structural distortions in the aromatic ring backbone and the effects of substituents like fluorine and methoxy groups on the molecule's properties (Bergmann & van Wijngaarden, 2020).

Impact on Physicochemical and Pharmacokinetic Properties

Influence on Physicochemical Properties

The introduction of fluorine atoms in anisole derivatives, like in 3,5-Dibromo-2-fluoroanisole, significantly affects their physicochemical and pharmacokinetic properties. Research has shown that fluorination alters the free ligand conformation and impacts properties such as lipophilicity and metabolic stability. This alteration in properties is crucial in the context of drug design and understanding the behavior of such compounds in biological systems (Xing et al., 2015).

Separation and Purification Techniques

Metal-Organic Frameworks (MOFs) for Separation

The separation of fluoroarenes, which are structurally similar to 3,5-Dibromo-2-fluoroanisole, presents significant challenges in organic synthesis due to their nearly identical physical properties. Metal-organic frameworks (MOFs) have been proposed as a novel solution to this problem. By controlling the interaction of fluoroarenes with specific coordination sites within a MOF, separations of mixtures with unparalleled selectivities can be achieved. This innovative approach not only facilitates the purification process but also has implications for the production and usage of compounds like 3,5-Dibromo-2-fluoroanisole in various scientific applications (Zick et al., 2021).

Propiedades

IUPAC Name |

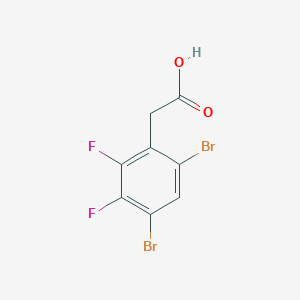

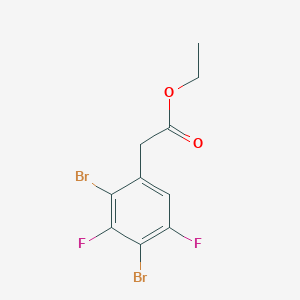

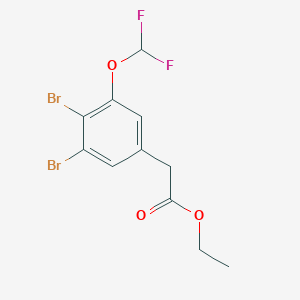

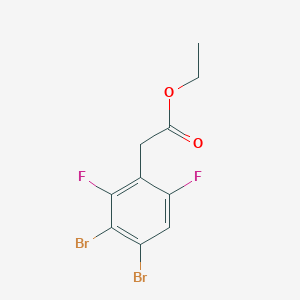

1,5-dibromo-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDDTZGPDJTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-fluoroanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.